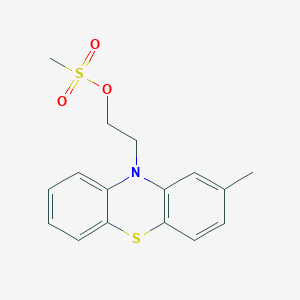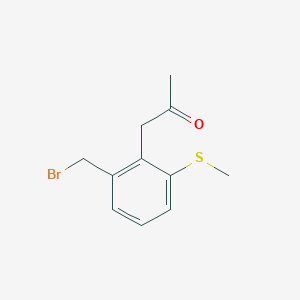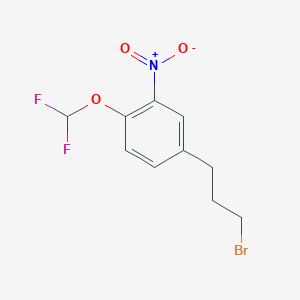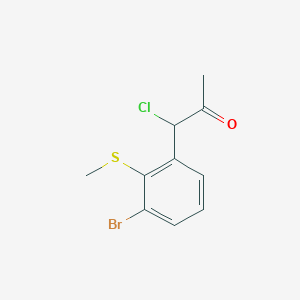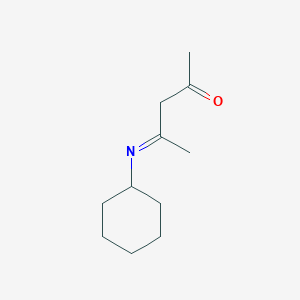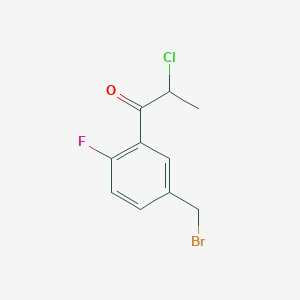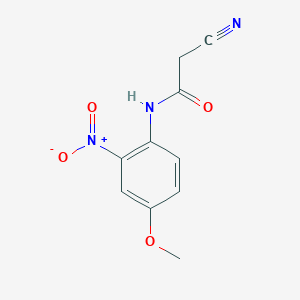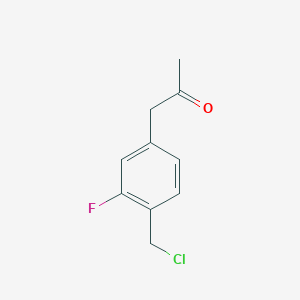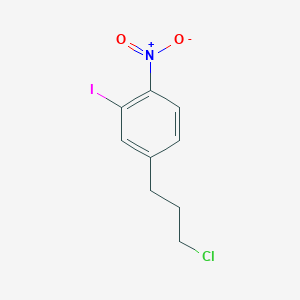
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a nitro group, an iodine atom, and a chloropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-iodo-4-nitrobenzene typically involves a multi-step process. One common method starts with the nitration of 1-iodo-4-nitrobenzene to introduce the nitro group. This is followed by a substitution reaction where the nitro group is replaced with a chloropropyl group. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4) in an alcoholic solvent.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chloropropyl group.
Reduction: The major product is 1-(3-Aminopropyl)-3-iodo-4-nitrobenzene.
Oxidation: Products vary depending on the extent of oxidation, ranging from aldehydes to carboxylic acids.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies investigating the effects of halogenated aromatic compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-3-iodo-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. These interactions can affect various cellular pathways, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- Tris(chloropropyl) phosphate (TCPP)
- 3-Chloropropylsilanetriol
Uniqueness
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene is unique due to the presence of both iodine and nitro groups on the benzene ring, which imparts distinct chemical reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C9H9ClINO2 |
|---|---|
Peso molecular |
325.53 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)-2-iodo-1-nitrobenzene |
InChI |
InChI=1S/C9H9ClINO2/c10-5-1-2-7-3-4-9(12(13)14)8(11)6-7/h3-4,6H,1-2,5H2 |
Clave InChI |
BITPALLAUZGJSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCCl)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)

